4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile
Brand Name: Vulcanchem
CAS No.: 845866-73-1
VCID: VC3844358
InChI: InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2
SMILES: C1C2CNC1CN2CC3=CC=C(C=C3)C#N
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile

CAS No.: 845866-73-1

Cat. No.: VC3844358

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile - 845866-73-1

Specification

CAS No. 845866-73-1
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name 4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile
Standard InChI InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2
Standard InChI Key KJGLNJLVGKZHLI-UHFFFAOYSA-N
SMILES C1C2CNC1CN2CC3=CC=C(C=C3)C#N
Canonical SMILES C1C2CNC1CN2CC3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 2,5-diazabicyclo[2.2.1]heptane system linked to a para-cyanobenzyl group. The bicyclic framework imposes steric constraints that influence its reactivity and interaction with biological targets. Key features include:

  • Bicyclic Core: The 2,5-diazabicyclo[2.2.1]heptane moiety contains two nitrogen atoms at positions 2 and 5, enabling hydrogen bonding and coordination with metal ions .

  • Benzonitrile Substituent: The nitrile group at the para position enhances electrophilicity, making it amenable to nucleophilic substitution or reduction reactions.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number845866-73-1
Molecular FormulaC₁₃H₁₅N₃
Molecular Weight213.28 g/mol
IUPAC Name4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile
SMILESC1C2CNC1CN2CC3=CC=C(C=C3)C#N

Stereochemical Considerations

The (1S,4S) stereoisomer of this compound has been synthesized and evaluated for biological activity. Chirality at the bridgehead carbons (positions 1 and 4) significantly affects its pharmacological profile. For instance, (1S,4S)-configured analogs demonstrate enhanced binding affinity to neuronal receptors compared to their racemic counterparts .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves coupling a 2,5-diazabicyclo[2.2.1]heptane derivative with a 4-cyanobenzyl halide. A reported method includes:

  • Preparation of Bicyclic Amine: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is deprotected using HCl to generate the free amine .

  • Alkylation Reaction: The amine reacts with 4-cyanobenzyl bromide in dimethyl sulfoxide (DMSO) at 120°C for 18 hours, yielding the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
DeprotectionHCl in dioxane95%
AlkylationCsF, DMSO, 120°C, 18h66%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals for the bicyclic protons (δ 3.1–3.5 ppm) and nitrile carbon (δ 118 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 214.2 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under acidic conditions (pH < 4), likely due to nitrile hydrolysis .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 2240 cm⁻¹ (C≡N stretch).

  • UV-Vis: λₘₐₓ at 275 nm (π→π* transition of the benzene ring).

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase Inhibitors: Nitrile groups participate in hydrogen bonding with ATP-binding pockets.

  • PET Tracers: Radiolabeling with ¹¹C or ¹⁸F for neuroimaging .

Material Science

The rigid bicyclic structure has been explored in metal-organic frameworks (MOFs) for gas storage, though applications remain speculative.

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